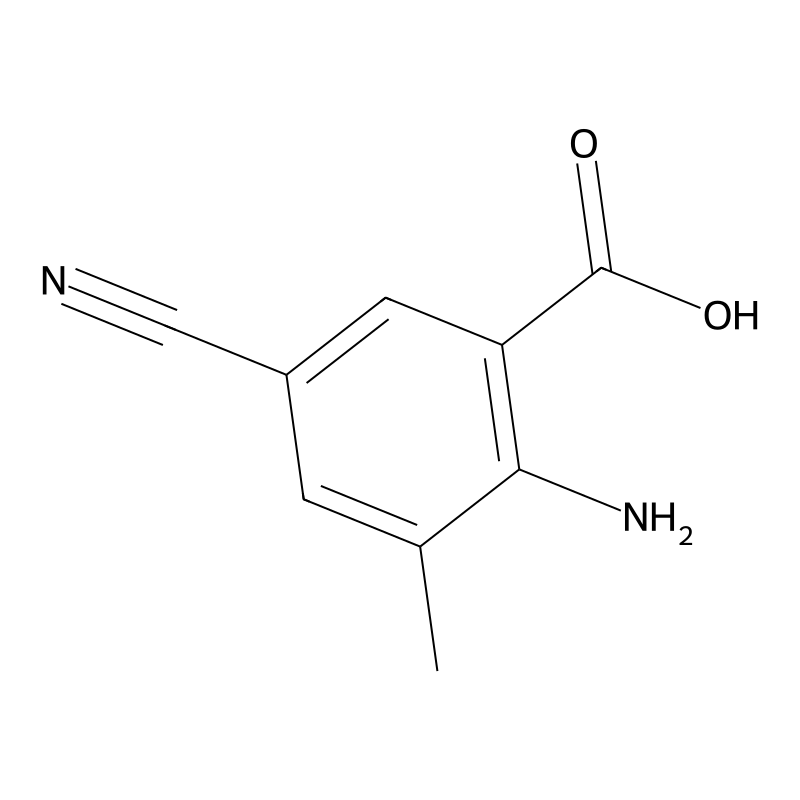

2-Amino-5-cyano-3-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- “2-Amino-5-cyano-3-methylbenzoic acid” is often used in pharmaceutical research . Although specific applications are not mentioned, it’s likely used as a building block in the synthesis of more complex molecules.

- This compound is an important organic synthesis intermediate . It’s used in the synthesis of various organic compounds, which can be used in different fields such as pharmaceuticals, agrochemicals, and dyes .

Pharmaceutical Research

Organic Synthesis

Production of Bromoxynil

- As an organic compound with both amino and carboxyl groups, “2-Amino-5-cyano-3-methylbenzoic acid” can react with various other compounds to form new substances. This makes it a valuable building block in chemical synthesis .

- Given its structure, “2-Amino-5-cyano-3-methylbenzoic acid” could potentially be used in the synthesis of pharmaceuticals. Specific applications are not mentioned in the available resources .

Chemical Synthesis

Pharmaceuticals

Agrochemicals

Dyes

2-Amino-5-cyano-3-methylbenzoic acid is an organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol. This compound features an amino group (-NH₂) and a cyano group (-C≡N) attached to a methyl-substituted benzoic acid structure, making it a member of the benzoic acid derivatives. It is characterized by its potential applications in pharmaceuticals and organic synthesis due to its functional groups that can participate in various

As research on 2-Amino-5-cyano-3-methylbenzoic acid is limited, there is no current information available on its mechanism of action in biological systems.

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound behave as an acid.

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of other nucleophiles.

- Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides, which are significant in synthetic organic chemistry.

The synthesis of 2-Amino-5-cyano-3-methylbenzoic acid can be achieved through several methods:

- Cyanation of Methylbenzoic Acid: Starting from 3-methylbenzoic acid, cyanide can be introduced under basic conditions to form the cyano derivative.

- Amination Reactions: Following cyanation, an amination step can introduce the amino group, typically using ammonia or amines in the presence of catalysts.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies for functional groups to ensure selective reactions.

2-Amino-5-cyano-3-methylbenzoic acid has several potential applications:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or pharmaceuticals.

- Organic Synthesis: The compound can be utilized in various organic reactions as a building block for more complex molecules.

- Research: It could be used in studies exploring structure-activity relationships in medicinal chemistry.

Several compounds share structural similarities with 2-Amino-5-cyano-3-methylbenzoic acid. Below is a comparison highlighting its uniqueness:

The uniqueness of 2-Amino-5-cyano-3-methylbenzoic acid lies in its specific arrangement of functional groups, which may influence its reactivity and biological interactions differently compared to other compounds listed.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant